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molecular formula C16H11ClN2O2 B8558007 2-Chloro-5-(quinolin-2-ylamino)benzoic acid

2-Chloro-5-(quinolin-2-ylamino)benzoic acid

Cat. No. B8558007
M. Wt: 298.72 g/mol
InChI Key: IJUHITHHMZHIDN-UHFFFAOYSA-N
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Patent
US08030487B2

Procedure details

A solution of 2-chloro-quinoline (0.50 g, 3.1 mmol) and 5-amino-2-chloro-benzoic acid (0.53 g, 3.1 mmol) in acetic acid (10 mL) was heated at 100° C. for 2 h. Acetic acid was removed and the residue triturated in ethyl acetate. The title compound was obtained as a white solid (0.55 g, 59%) after the filtration. MS (ES+): m/z 299 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH2:12][C:13]1[CH:14]=[CH:15][C:16]([Cl:22])=[C:17]([CH:21]=1)[C:18]([OH:20])=[O:19]>C(O)(=O)C>[Cl:22][C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:21][C:17]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1
Name
Quantity
0.53 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid was removed
CUSTOM
Type
CUSTOM
Details
the residue triturated in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=C(C=C1)NC1=NC2=CC=CC=C2C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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